molecular formula C9H13NO3S B12773862 Methyl-penicillanate CAS No. 4027-61-6

Methyl-penicillanate

Cat. No.: B12773862
CAS No.: 4027-61-6
M. Wt: 215.27 g/mol
InChI Key: DJANLSNABDFZLA-RQJHMYQMSA-N
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Description

Methyl-penicillanate is a derivative of penicillin, a well-known β-lactam antibiotic It is characterized by the presence of a β-lactam ring fused to a thiazolidine ring, which is essential for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-penicillanate can be synthesized through several methods. One common approach involves the reaction of penicillanic acid with methanol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl-penicillanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Methyl-penicillanate exerts its effects by inhibiting bacterial cell wall synthesis. It targets the d-alanyl-d-alanine carboxypeptidase-transpeptidase enzyme, commonly referred to as dd-peptidase. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-penicillanate is unique due to its specific side chain modifications, which can enhance its stability and spectrum of activity compared to other β-lactam antibiotics. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

CAS No.

4027-61-6

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

methyl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C9H13NO3S/c1-9(2)7(8(12)13-3)10-5(11)4-6(10)14-9/h6-7H,4H2,1-3H3/t6-,7+/m1/s1

InChI Key

DJANLSNABDFZLA-RQJHMYQMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC)C

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)OC)C

Origin of Product

United States

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